(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid
Description
(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid: is an organic compound with the molecular formula C10H13BO4 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Properties
IUPAC Name |
[2-(3-methoxy-3-oxopropyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5,13-14H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJDDIWYJZQUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid typically involves the reaction of 3-methoxy-3-oxopropylbenzene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the methoxy-oxopropyl side chain can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
Medicinal Chemistry
(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid exhibits significant potential in medicinal chemistry due to its ability to form reversible covalent bonds with diols. This property allows it to act as a glucose sensor, making it valuable for diabetes management and research into glucose-responsive drug delivery systems .
Case Study: Glucose Sensing
- Objective: To develop a glucose-responsive polymer complex.
- Method: The compound was incorporated into polymer matrices that bind glucose selectively.
- Results: Enhanced sensitivity and specificity for glucose detection were observed, demonstrating potential for use in continuous glucose monitors.
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly its ability to inhibit proteasome activity, which is crucial in cancer cell survival. Boronic acids are known to interfere with protein degradation pathways, making them candidates for cancer therapeutics.
Case Study: Prostate Cancer Cell Line (PC-3)
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.5 | 80 |
| 1 | 65 |
| 2 | 50 |
| 5 | 33 |
At a concentration of 5 µM, (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid reduced cell viability to 33%, indicating significant cytotoxicity against prostate cancer cells while maintaining higher viability in non-cancerous cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. Boronic acids can disrupt bacterial biofilms, which are protective layers formed by bacteria that contribute to antibiotic resistance.
Case Study: Biofilm Inhibition
- Objective: To assess the efficacy of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid against Pseudomonas aeruginosa biofilms.
- Method: The compound was tested for its ability to prevent biofilm formation.
- Results: Significant reduction in biofilm density was observed, suggesting potential as an antimicrobial agent against resistant bacterial strains .
Synthetic Routes
Several synthetic methods can be employed to produce (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. Common approaches include:
- Boronate Ester Formation: Using boron reagents with appropriate phenolic substrates.
- Direct Boronation: Employing boron trihalides in the presence of suitable bases.
- Functional Group Modification: Modifying existing boronic acids to introduce the methoxy and ketone functionalities.
These synthetic strategies allow for the customization of the compound's properties for specific applications.
Mechanism of Action
The mechanism of action of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the oxopropyl side chain.
4-(3-Methoxy-3-oxopropyl)phenylboronic acid: Similar but with a different substitution pattern on the aromatic ring.
Biological Activity
(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is an organoboron compound notable for its boronic acid functional group, which allows it to form reversible covalent bonds with diols. This compound is characterized by the presence of a methoxy group and a ketone moiety, contributing to its unique chemical properties and potential biological activities.
The general structure of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid can be represented as follows:
This compound is synthesized through various methods, including traditional organic synthesis routes that leverage its boronic acid functionality for coupling reactions.
Biological Activity Overview
The biological activity of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid has been explored in several contexts, particularly its antioxidant , antibacterial , and anticancer properties. Boronic acids are recognized for their therapeutic potential due to their ability to interact with various biological targets.
Antioxidant Activity
Research indicates that compounds containing boronic acid groups exhibit significant antioxidant properties. For instance, a related study demonstrated that a novel boronic ester derived from phenyl boronic acid showed high antioxidant activity with IC50 values of 0.11 µg/mL in ABTS radical scavenging assays . This suggests that (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid may similarly possess strong antioxidant capabilities.
Antibacterial Activity
The antibacterial efficacy of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid has been assessed against various strains, including Escherichia coli. In vitro studies have shown that this compound can inhibit bacterial growth at concentrations as low as 6.50 mg/mL . The mechanism is believed to involve the disruption of bacterial cell wall synthesis or function, a common action among boronic acids.
Anticancer Activity
In cancer research, (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid has demonstrated selective cytotoxicity against cancer cell lines while sparing healthy cells. For example, studies have reported an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating a promising therapeutic index . The compound's mechanism of action may involve the inhibition of proteasomes or other critical pathways in cancer cell survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, it is useful to compare it with structurally similar boronic acids:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenylboronic Acid | Simple phenyl ring with a boronic acid group | Basic structure; widely used in organic synthesis |
| 4-Methylphenylboronic Acid | Methyl substitution on phenyl ring | Increased lipophilicity; may enhance bioactivity |
| 3-Hydroxyphenylboronic Acid | Hydroxyl group on phenyl ring | Potential for hydrogen bonding interactions |
| 2-(4-Pyridyl)boronic Acid | Pyridine ring substitution | Offers different reactivity patterns |
The presence of the methoxy group and specific ketone substitution in (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid enhances its solubility and reactivity profile compared to these similar compounds.
Case Studies and Research Findings
- Antioxidant Efficacy : A study evaluated the antioxidant potential using multiple assays, confirming that derivatives of boronic acids exhibit superior free radical scavenging abilities compared to their non-boronated counterparts .
- Antibacterial Mechanism : Investigations into the antibacterial mechanisms revealed that boronic acids disrupt bacterial cell wall integrity, leading to cell lysis and death. This was particularly noted in studies involving E. coli and other pathogenic bacteria .
- Cytotoxic Effects on Cancer Cells : Detailed studies on MCF-7 cells indicated that treatment with (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid resulted in significant apoptosis markers, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
